molecular formula C9H12N4OS B1460025 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926194-82-3

2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No. B1460025
CAS RN: 926194-82-3
M. Wt: 224.29 g/mol
InChI Key: WZPPSCFFPQXAOT-UHFFFAOYSA-N
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Description

“2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of thiazolo[4,5-d]pyrimidin-7-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .


Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7-ones involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazolo[4,5-d]pyrimidin-7-one core . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The chemical properties of these compounds are characterized by their high reactivity towards various electrophilic reagents . This is due to the presence of an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization .

Scientific Research Applications

Anticancer Activity

Thiazolo[4,5-d]pyrimidin-7-ones have been investigated for their potential as anticancer agents . A series of these compounds were designed, synthesized, and evaluated for their cytotoxicity and inhibitory activity against topoisomerase I . This enzyme is crucial for DNA replication and is a target for cancer therapy due to its role in the proliferation of cancer cells. The compounds showed potent cytotoxicity, suggesting their promise as therapeutic agents in cancer treatment.

Antimicrobial Properties

Thiazolo[4,5-d]pyrimidin-7-ones have shown a broad spectrum of pharmacological activities, including antimicrobial properties . This makes them candidates for the development of new antibiotics or antiseptics, which is particularly important in the face of rising antibiotic resistance.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolo[4,5-d]pyrimidin-7-ones make them potential agents for treating inflammatory diseases . Their ability to modulate the body’s inflammatory response can be harnessed to develop treatments for conditions like arthritis, asthma, and other chronic inflammatory disorders.

Herbicidal Use

These compounds have also been explored for their herbicidal activity . The development of new herbicides is crucial for agriculture to manage weeds effectively, especially those resistant to current herbicides. Thiazolo[4,5-d]pyrimidin-7-ones could provide a new class of herbicides with unique modes of action.

Antioxidant Effects

Thiazolo[4,5-d]pyrimidin-7-ones exhibit antioxidant effects , which are beneficial in preventing oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals, and these compounds could be used in the development of supplements or drugs to combat oxidative stress.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with topoisomerase I . They cause DNA damage during cell replication by stabilizing the TopI/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .

Future Directions

The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The thiazolo[4,5-d]pyrimidin-7-ones, due to their promising anticancer activity, represent an interesting class of compounds for future research .

properties

IUPAC Name

2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPPSCFFPQXAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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